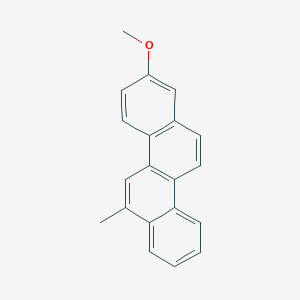

2-Methoxy-6-methylchrysene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110009-69-3 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

2-methoxy-6-methylchrysene |

InChI |

InChI=1S/C20H16O/c1-13-11-20-17-10-8-15(21-2)12-14(17)7-9-19(20)18-6-4-3-5-16(13)18/h3-12H,1-2H3 |

InChI Key |

MLAHJFNOOYVOCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC3=C2C=CC(=C3)OC)C4=CC=CC=C14 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Methoxy 6 Methylchrysene

Fundamental Reaction Pathways (Oxidation, Reduction, Substitution)

The reactivity of 2-Methoxy-6-methylchrysene is dictated by the interplay of the inherent properties of the chrysene (B1668918) ring system and the electronic influence of its substituents. The primary reaction pathways available to this molecule are oxidation, reduction, and aromatic substitution.

Oxidation

The oxidation of PAHs can proceed via several mechanisms, often leading to the formation of quinones, epoxides, or cleavage of the aromatic rings. Chrysene itself is noted for being relatively stable towards oxidation compared to other PAHs like benzo[a]pyrene (B130552) or anthracene. mdpi.com However, the presence of activating groups is expected to increase the susceptibility of this compound to oxidative processes.

Studies on methylchrysenes have demonstrated that they can be oxidized to their corresponding chrysenecarboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mdpi.com It is plausible that the 6-methyl group in this compound could undergo similar oxidation to form 2-methoxy-chrysene-6-carboxylic acid.

Heterogeneous ozonolysis is another critical oxidative pathway for PAHs in the atmosphere. Research has shown that the addition of a methyl group to the chrysene ring enhances the reaction rate with ozone. rsc.org For instance, the second-order rate constant for the ozonolysis of 6-methylchrysene (B138361) is higher than that of unsubstituted chrysene, indicating increased reactivity. rsc.org This suggests that this compound would also exhibit enhanced reactivity towards ozone, primarily influenced by the activating methyl and methoxy (B1213986) groups. The electron-donating methoxy group at the 2-position would further increase the electron density of the ring system, likely making the molecule more susceptible to electrophilic attack by ozone. researchgate.net

Reduction

Reduction reactions of PAHs typically involve the addition of hydrogen across the double bonds, leading to partially or fully saturated ring systems. Chrysene can undergo reduction, a characteristic reaction of polycyclic aromatic hydrocarbons. nih.gov However, specific experimental data on the reduction of substituted chrysenes, including this compound, is limited in the available scientific literature. It is anticipated that the compound can be reduced under various catalytic hydrogenation conditions, though the specific products and reaction rates would depend on the chosen reagents and conditions.

Substitution

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. The chrysene nucleus generally undergoes electrophilic substitution at the C6 and C12 positions. cdnsciencepub.com However, the directing effects of existing substituents play a decisive role in determining the position of further substitution.

In this compound, both the methoxy and methyl groups are activating, ortho- and para-directing groups.

The 2-methoxy group is a strong electron-donating group that activates the ring to which it is attached. A historical patent describes the nitration of 2-methoxychrysene (B1626182) to yield 8-nitro-2-methoxychrysene, indicating that substitution occurs on a different ring, directed by the chrysene system's inherent reactivity and influenced by the methoxy group. google.com

The 6-methyl group is a weaker activating group.

The combined influence of these two groups would render the this compound molecule significantly more reactive towards electrophiles than unsubstituted chrysene. Predicting the exact site of substitution requires considering the additive electronic effects and potential steric hindrance. The most activated positions would be those that are ortho and para to the substituents and are electronically favored within the chrysene system.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Methoxy-6-methyl-X-nitrochrysene | The methoxy and methyl groups activate the ring system. The position 'X' would be determined by the combined directing effects, likely favoring positions activated by both the substituent and the inherent reactivity of the chrysene rings, such as the 12-position. |

| Halogenation | Br₂/FeBr₃ | 2-Methoxy-6-methyl-X-bromochrysene | Similar to nitration, the activating groups will direct the incoming electrophile. The 12-position is a likely candidate due to the inherent reactivity of the chrysene core. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Methoxy-6-methyl-X-acylchrysene | Acylation is expected at the most nucleophilic and sterically accessible position, likely the 12-position, which is electronically favored in the chrysene system. |

Influence of Alkyl and Alkoxy Substituents on Molecular Reactivity

The presence, type, and position of substituents on a PAH core are critical determinants of its reactivity. In this compound, the alkyl (methyl) and alkoxy (methoxy) groups exert significant electronic and steric effects.

The 6-methyl group is an electron-donating group through hyperconjugation and induction. This increases the electron density of the aromatic system, thereby activating it towards electrophilic attack. As demonstrated in ozonolysis studies, the methylation of PAHs enhances their reaction rate. rsc.org The methyl group in 6-methylchrysene not only increases the rate of oxidation but can also influence the regioselectivity of metabolic processes by creating steric hindrance or by altering the electronic landscape of the molecule. oup.com

The 2-methoxy group is a powerful electron-donating group due to resonance, significantly increasing the nucleophilicity of the aromatic rings. This strong activation facilitates electrophilic substitution reactions. researchgate.net In studies of other PAHs, the introduction of a methoxy group has been shown to increase reactivity towards oxidation and affect biological activity. encyclopedia.pubicm.edu.pl For instance, a methoxy group at the 12-position of certain chrysene derivatives increased their anticancer activity compared to unsubstituted analogues, highlighting the profound impact of this substituent. encyclopedia.pub

The combined presence of both an activating methyl group and a strongly activating methoxy group in this compound suggests a molecule with heightened reactivity compared to either monosubstituted chrysene or the parent PAH. The synergistic electron-donating effects would lower the activation energy for electrophilic attack and likely increase the rates of oxidation reactions.

Structure-Reactivity Relationships in Polycyclic Aromatic Hydrocarbon Systems

The relationship between the structure of a PAH and its chemical reactivity is a well-established principle in organic chemistry. Reactivity is governed by the distribution of π-electrons, molecular geometry, and steric factors. Chrysene is an angularly annulated PAH, which influences the localization energies of its different carbon atoms and bonds. Certain regions of PAHs, like the "K-region" (in chrysene, the 5-6 bond) and the "bay-region," exhibit distinct reactivities.

Substituents modify these inherent structure-reactivity relationships. Electron-donating groups, such as methyl and methoxy, increase the electron density of the π-system, generally enhancing the rate of electrophilic substitution and certain oxidation reactions. rsc.orgresearchgate.net Conversely, electron-withdrawing groups decrease reactivity towards electrophiles.

The effect of substitution is clearly illustrated by comparing the oxidation rates of chrysene and its methylated derivatives. For example, the rate of heterogeneous ozonolysis increases with alkyl substitution, as shown in the table below.

| Compound | Second-Order Rate Constant (k₂) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life (τ₁/₂) (days) |

|---|---|---|

| Chrysene | (6.9 ± 0.6) × 10⁻¹⁸ | ~6.8 |

| 6-Methylchrysene | (1.0 ± 0.1) × 10⁻¹⁷ | ~4.7 |

| 6-Ethylchrysene | (1.3 ± 0.1) × 10⁻¹⁷ | ~3.6 |

As the data indicates, the presence of a methyl group at the 6-position increases the reaction rate constant and decreases the atmospheric half-life, signifying higher reactivity. rsc.org The addition of a second, more powerful activating group like the 2-methoxy substituent in this compound is expected to further enhance this reactivity. The methoxy group's ability to donate electron density through resonance would lower the energy of the transition state for electrophilic attack, making the molecule more susceptible to reactions with oxidants and electrophiles.

In Vitro Metabolic Activation and Biotransformation Pathways

Enzymatic Systems Governing Xenobiotic Metabolism

The metabolism of xenobiotics like 2-Methoxy-6-methylchrysene is primarily divided into Phase I and Phase II reactions. Phase I reactions, functionalization reactions, introduce or expose functional groups on the parent compound, while Phase II reactions, conjugation reactions, attach endogenous molecules to these functional groups to increase water solubility and facilitate excretion.

Cytochrome P450 Isoform-Specific Metabolism (CYP1A1, CYP1A2, CYP1B1, CYP2C10, CYP3A4)

The initial and rate-limiting step in the metabolism of many PAHs is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Several CYP isoforms are implicated in the metabolism of chrysenes.

Studies on the related compound 6-methylchrysene (B138361) have demonstrated the significant roles of CYP1A1 and CYP1A2 in its metabolic activation, particularly in ring oxidation to form dihydrodiols. nih.gov In human hepatic microsomes, both CYP1A2 and CYP2C10 are considered important catalysts for the metabolic activation of 6-methylchrysene. nih.gov Conversely, in human pulmonary tissue, CYP1A1 is the major enzyme responsible for its metabolic activation. nih.gov

The formation of hydroxymethyl metabolites from the methyl group of 6-methylchrysene is primarily catalyzed by CYP3A4, with some contribution from CYP1A2. nih.gov While direct evidence for this compound is not available, it is plausible that the methoxy (B1213986) group would also be a target for O-demethylation, a reaction also often mediated by CYP enzymes. The role of CYP1B1 in the metabolism of this compound has not been definitively established in the available literature, though it is known to metabolize other carcinogenic PAHs.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of 6-methylchrysene

| CYP Isoform | Tissue | Primary Metabolic Reaction |

|---|---|---|

| CYP1A1 | Lung | Ring oxidation |

| CYP1A2 | Liver | Ring oxidation, Methyl hydroxylation |

| CYP1B1 | Not specified for 6-methylchrysene | General PAH metabolism |

| CYP2C10 | Liver | Ring oxidation |

| CYP3A4 | Liver | Methyl hydroxylation |

Role of Epoxide Hydrolase and Other Phase I Enzymes

Following the initial oxidation by CYP enzymes, which often results in the formation of reactive epoxide intermediates, another crucial Phase I enzyme, epoxide hydrolase (EH), comes into play. nih.govnih.gov Microsomal epoxide hydrolase (mEH or EPHX1) is responsible for hydrolyzing these epoxides to form trans-dihydrodiols. nih.gov This conversion is a critical step in both detoxification and, paradoxically, in the pathway leading to the formation of highly carcinogenic diol epoxides. nih.gov The formation of trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene from the corresponding epoxide is a key example of this enzymatic action. nih.gov

Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Involvement in Conjugation

Phase II metabolism involves the conjugation of the functional groups introduced in Phase I with endogenous molecules to enhance their water solubility and facilitate excretion. The primary enzymes involved in this process are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.govnih.gov

Phenolic and hydroxylated metabolites of PAHs, such as the hydroxymethyl and dihydrodiol derivatives of this compound, are substrates for UGTs and SULTs. nih.gov Glucuronidation, catalyzed by UGTs, involves the addition of a glucuronic acid moiety, while sulfation, catalyzed by SULTs, involves the addition of a sulfonate group. nih.govnih.gov These conjugation reactions generally lead to the detoxification of the compound. nih.gov While specific studies on the UGT and SULT-mediated conjugation of this compound metabolites are lacking, this is a well-established pathway for the elimination of hydroxylated PAHs. nih.gov

Identification and Characterization of Primary Metabolites

The metabolism of this compound is expected to yield a variety of primary metabolites, primarily through oxidation of the aromatic rings and the methyl and methoxy substituents.

Dihydrodiol and Diol Epoxide Formation

A major pathway in the metabolic activation of chrysenes is the formation of dihydrodiols and subsequently diol epoxides. For 6-methylchrysene, a major metabolite identified in vivo is trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol). nih.govnih.gov This dihydrodiol is the precursor to the ultimate carcinogenic metabolite, a bay-region diol epoxide. nih.gov The formation of dihydrodiol epoxide-DNA adducts has been observed for 6-methylchrysene. nih.gov It is highly probable that this compound follows a similar pathway, leading to the formation of various dihydrodiol and diol epoxide isomers.

Hydroxymethyl and Phenol (B47542) Metabolite Pathways

In addition to ring oxidation, metabolism can occur at the methyl and methoxy groups. For 6-methylchrysene, the formation of 6-(hydroxymethyl)chrysene is a known metabolic pathway. nih.govnih.gov This hydroxymethyl metabolite can be further oxidized to an aldehyde and a carboxylic acid.

Furthermore, the methoxy group of this compound is susceptible to O-demethylation, which would result in the formation of a phenol metabolite, 2-hydroxy-6-methylchrysene. Phenolic metabolites are also common products of the direct oxidation of the aromatic rings. nih.govnih.gov These hydroxymethyl and phenolic metabolites can then undergo Phase II conjugation reactions.

Table 2: Primary Metabolites of 6-methylchrysene

| Metabolite Type | Specific Metabolite Example | Metabolic Pathway |

|---|---|---|

| Dihydrodiol | trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene | Ring oxidation by CYP enzymes followed by hydrolysis by epoxide hydrolase |

| Diol Epoxide | 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene | Further oxidation of the dihydrodiol by CYP enzymes |

| Hydroxymethyl | 6-(hydroxymethyl)chrysene | Oxidation of the methyl group by CYP enzymes |

| Phenol | Phenolic derivatives of 6-methylchrysene | Direct oxidation of the aromatic ring by CYP enzymes |

Secondary Metabolic Pathways and Conjugate Formation

Following initial oxidation by Phase I enzymes, the resulting metabolites of this compound are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. cdc.govwikipedia.org

Glucuronidation is a major Phase II metabolic pathway for PAHs. cdc.govwikipedia.org Hydroxylated metabolites, such as phenols and dihydrodiols, serve as substrates for UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. wikipedia.org This process forms a glucuronide conjugate that is significantly more water-soluble. wikipedia.org While direct evidence for this compound is unavailable, studies with other PAHs and their hydroxylated derivatives confirm that glucuronide conjugates are major excretory products found in urine and bile. cdc.govmdpi.com For example, in fish embryos, 6-hydroxychrysene (B107994) was shown to be rapidly eliminated as a glucuronide conjugate. escholarship.org Some glucuronide conjugates, particularly N-glucuronides, may be resistant to enzymatic hydrolysis by β-glucuronidase. nih.gov

Sulfate (B86663) conjugation is another important pathway for the detoxification of hydroxylated PAH metabolites. cdc.gov This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolite. The resulting sulfate esters are highly water-soluble and readily excreted. cdc.gov In studies of benzo[a]pyrene (B130552) metabolism in human lung tissue, a major metabolite identified was the sulfate conjugate of 3-hydroxybenzo[a]pyrene. cdc.gov It is anticipated that the hydroxylated metabolites of this compound would also be substrates for sulfation.

Reactive electrophilic metabolites of PAHs, such as epoxides and quinones, are detoxified by conjugation with glutathione (B108866) (GSH). unl.ptepa.gov This reaction is catalyzed by glutathione S-transferases (GSTs), which are a family of enzymes that play a crucial role in cellular protection against chemical carcinogens. epa.govnih.gov The resulting GSH conjugates are typically further metabolized through the mercapturic acid pathway before being excreted in the urine. cdc.gov Human GSTs, such as GSTM1-1 and GSTP1-1, have demonstrated considerable activity in conjugating the bay- and fjord-region diol epoxides of various PAHs, including those of chrysene (B1668918). nih.gov This pathway is essential for neutralizing the mutagenic potential of these reactive intermediates. unl.pt

Regioselectivity of Metabolic Oxidation and its Determinants

The regioselectivity of PAH metabolism by cytochrome P450 enzymes is a critical factor that determines whether the metabolic process leads to detoxification or activation to carcinogenic species. nih.gov The position of substituents on the aromatic ring system, such as methyl and methoxy groups, can significantly influence where oxidation occurs.

For methylated PAHs, the presence of a methyl group can either block or direct the enzymatic attack. In a comparative study of chrysene and 5-methylchrysene (B135471), the methyl substituent was found to alter the regioselectivity of the P450 enzymes. nih.gov For chrysene, metabolism favored attack at the bay-region, whereas for 5-methylchrysene, the reverse was true. nih.gov The presence of an alkyl substituent may also shift the focus of CYP450-mediated conversion from the aromatic ring to oxidation of the side chain. wur.nl

In the case of this compound, both the methoxy and methyl groups are expected to influence the site of oxidation. The methoxy group, being an electron-donating group, would likely activate the ring system towards electrophilic attack by P450. The interplay between the electronic effects of the methoxy group and the steric hindrance and directing effects of the methyl group would ultimately determine the profile of the resulting metabolites.

Comparative In Vitro Metabolic Studies of Isomeric Methylchrysenes and Methoxy Chrysenes

Comparative studies on the metabolism of chrysene isomers are vital for understanding their structure-activity relationships. The metabolism of 5-methylchrysene, a potent carcinogen, has been compared extensively with that of 6-methylchrysene, which is a weak carcinogen. nih.govnih.gov

The enzymes responsible for these transformations also showed some specificity. P450s 1A1, 1A2, and 2C10 were found to be active in the ring oxidation of both isomers, while P450 3A4 was the primary enzyme for methyl hydroxylation of 5-methylchrysene. nih.gov

These findings highlight that the position of the methyl group significantly impacts both the site of metabolism and the rate of formation of key metabolites. The weak carcinogenicity of 6-methylchrysene compared to its 5-methyl isomer is not due to a lack of formation of the precursor 1,2-dihydrodiol, but likely due to the intrinsic lower activity of its ultimate bay-region diol epoxide metabolite. nih.gov For this compound, the metabolic profile would be influenced by the 6-methyl group in a manner similar to 6-methylchrysene, but further modulated by the electronic effects of the 2-methoxy group.

Table 1: Major Metabolites of 5-Methylchrysene and 6-Methylchrysene in Human Liver Microsomes

| Parent Compound | Major Metabolites |

|---|---|

| 5-Methylchrysene | trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), 5-MeC-7,8-diol, Phenols, Hydroxymethyl derivatives |

| 6-Methylchrysene | trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol), Phenols, 6-(hydroxymethyl)chrysene |

Data derived from studies on human liver microsomes. nih.gov

Table 2: Human Cytochrome P450 Enzymes Involved in the Metabolism of Methylchrysenes

| Metabolic Reaction | 5-Methylchrysene | 6-Methylchrysene |

|---|---|---|

| Ring Oxidation (e.g., 1,2-diol formation) | P450 1A1, P450 1A2, P450 2C10 | P450 1A1, P450 1A2, P450 2C10 |

| Methyl Hydroxylation | P450 3A4 | P450 1A2, P450 3A4 |

Data based on correlation analysis, chemical inhibitors, and recombinant human P450s. nih.gov

Molecular Mechanisms of Biological Interaction in Vitro

Covalent Adduct Formation with Biological Macromolecules

A primary mechanism of action for metabolically activated PAHs is the formation of covalent bonds, or adducts, with essential biological macromolecules. This process is considered a critical initial step in chemical carcinogenesis.

The biotransformation of PAHs can produce chemically reactive intermediates, or metabolites. nih.gov These electrophilic metabolites are capable of forming covalent adducts with the nucleophilic sites on DNA, leading to genetic damage. nih.gov For chrysene (B1668918) derivatives, metabolic activation often involves the formation of dihydrodiol epoxides, particularly in the "bay region" of the molecule.

Studies on the closely related compound, 5-methylchrysene (B135471), show that it forms DNA adducts extensively, a property linked to its potent carcinogenic activity. nih.gov In contrast, the addition of a nitro group, as in 6-nitro-5-methylchrysene (B12264), results in a 15-fold reduction in DNA adduct formation in mouse epidermis, which correlates with its lack of tumorigenicity. nih.gov The chromatographic patterns of adducts from both compounds are qualitatively similar, suggesting the formation of related intermediates, but the quantity of adducts formed is significantly different. nih.gov

The structural elucidation of these adducts is crucial for understanding their biological consequences. Techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry are employed to isolate and identify the specific chemical structures. nih.govberkeley.edu For instance, the activation of 6-methylbenzo[a]pyrene, another PAH, by horseradish peroxidase leads to an adduct where the methyl group is bound to the 2-amino group of deoxyguanosine (dG). nih.gov Research on various chrysenes has revealed that adduct formation frequently occurs at specific codons within the p53 tumor suppressor gene, a critical target in cancer initiation. nih.gov The precise structure of an adduct can influence the type of genetic mutation that arises; for example, the presence of a bulky group on an adduct can cause steric interference with DNA polymerase, leading to frameshift mutations. nih.gov

Table 1: DNA Adduct Characteristics of Chrysene Analogs

| Compound | Relative DNA Adduct Formation | Key Metabolite Type | Analytical Method |

|---|---|---|---|

| 5-methylchrysene | High | Bay-region dihydrodiol epoxide | HPLC, Spectral Properties |

| 6-nitro-5-methylchrysene | Low (15x lower than 5-MeC) | Bay-region dihydrodiol epoxide | HPLC, Spectral Properties |

| 6-methylbenzo[a]pyrene | Not Quantified | One-electron oxidation product | HPLC |

This table provides an interactive summary of DNA adduct formation based on data from structurally related compounds.

While DNA is a primary target, the reactive electrophilic metabolites of PAHs can also form covalent adducts with other cellular macromolecules, such as RNA and proteins. nih.gov The formation of RNA adducts by benzo[a]pyrene (B130552) has been confirmed in vitro using HepG2 cells. frontiersin.org Advanced analytical techniques, such as LC-MS/MS, can detect these RNA adducts, which are structurally analogous to their DNA counterparts. frontiersin.org This "RNA adductomics" approach can serve as a validation tool for DNA damage, as the detection of an RNA adduct provides strong evidence for the formation of a reactive intermediate capable of binding to nucleic acids in general. frontiersin.org Binding to proteins can also occur, potentially altering their function and contributing to cellular toxicity, although this is a less characterized area for chrysene derivatives compared to nucleic acid adduction.

DNA Intercalation Mechanisms and Binding Affinity

In addition to covalent binding, planar aromatic molecules like 2-Methoxy-6-methylchrysene have the potential to interact with DNA non-covalently through intercalation. This process involves the insertion of the planar PAH molecule between the base pairs of the DNA double helix. researchgate.net This interaction is stabilized by van der Waals forces and can cause significant structural distortion of the DNA, including unwinding and lengthening of the helix. researchgate.netnih.gov

Table 2: Energetic Contributions to DNA Intercalation (Theoretical Model)

| Energy Component | Contribution to Binding | Description |

|---|---|---|

| Van der Waals (ΔGvDW) | Favorable | Major driving force for stacking between the intercalator and DNA bases. nih.gov |

| Non-polar Solvation (ΔGnon-polar) | Favorable | Energy gained from the displacement of water molecules. nih.gov |

| DNA Deformation (ΔGdeform) | Unfavorable | Energy cost required to open a space between base pairs for insertion. nih.gov |

| Electrostatic (ΔGele + ΔGpolar) | Unfavorable | Repulsive forces and the cost of desolvating polar groups. nih.gov |

This interactive table summarizes the typical energetic factors governing the process of DNA intercalation, based on computational models of known intercalators.

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Expression Modulation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing foreign chemicals, including PAHs. nih.gov Upon binding a suitable ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1. nih.govnih.gov

Studies on a series of mono-methylchrysenes in human HepG2 cells have demonstrated that they are potent activators of the AhR signaling pathway. nih.gov This activation leads to a significant induction of CYP1A1 and CYP1B1 gene expression. nih.gov Given its structural similarity, this compound is also predicted to function as an AhR agonist, thereby stimulating its own metabolism via the induction of these enzymes. This represents a critical feedback loop where the compound triggers the very enzymatic machinery responsible for its bioactivation.

Role of Reactive Metabolites in Initiating Mutagenic and Genotoxic Events

The sequence of events leading from chemical exposure to genotoxicity begins with metabolic activation. nih.gov The induction of CYP enzymes via the AhR pathway (as described in 5.3) is a pivotal step, as these enzymes convert the chemically inert parent PAH into highly reactive, electrophilic metabolites. nih.govnih.gov The principal genotoxic metabolites of many chrysenes are dihydrodiol epoxides. nih.govnih.gov

These reactive metabolites are the ultimate chemical species that cause DNA damage. By forming covalent adducts with DNA (as described in 5.1.1), they create lesions in the genetic material. nih.gov If these adducts are not removed by the cell's DNA repair machinery before cell division, they can be misread by DNA polymerase, leading to the incorporation of incorrect bases and resulting in permanent mutations. nih.gov This process is the molecular basis of the mutagenicity of these compounds. For example, both 5-methylchrysene and 6-nitro-5-methylchrysene show mutagenic activity in Salmonella typhimurium only in the presence of a rat liver S9 fraction, which contains the necessary metabolic enzymes, demonstrating the absolute requirement of bioactivation for their mutagenic potential. nih.gov

Structure-Activity Relationships in Modulating In Vitro Biological Responses

The biological activity of a chrysene derivative is exquisitely sensitive to its chemical structure. Minor alterations to the chrysene core, such as the position or nature of a substituent, can dramatically alter its interactions with biological systems. nih.gov

Comparative studies of chrysene analogs provide clear structure-activity relationships:

Influence of a Nitro Group: The comparison between 5-methylchrysene and 6-nitro-5-methylchrysene is particularly illustrative. While both are metabolized to 1,2-dihydrodiols, the nitro-substituted compound exhibits vastly lower DNA binding and a complete lack of tumorigenicity. nih.govnih.gov This suggests that the electron-withdrawing nitro group at the 6-position interferes with the subsequent formation or reactivity of the bay-region diol epoxide, preventing it from efficiently forming adducts with DNA. nih.gov

Influence of a Methyl Group: The position of a methyl group on the chrysene ring is known to affect the potency of AhR activation and subsequent gene expression modulation among different mono-methylchrysene isomers. nih.gov

Inferred Role of Methoxy (B1213986) and Methyl Groups: Based on these principles, the specific substitution pattern of this compound—a methoxy group at the 2-position and a methyl group at the 6-position—is expected to define its unique biological activity profile. These substituents will influence its affinity for the AhR, its precise metabolic fate, the chemical properties of its reactive metabolites, and ultimately, its potential for DNA adduction and intercalation.

Advanced Analytical Methodologies for 2 Methoxy 6 Methylchrysene and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-methoxy-6-methylchrysene and its metabolites from intricate mixtures. The choice of technique depends on the specific analytical goal, whether it's identifying the parent compound or profiling its various metabolic derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for PAH Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs). scioninstruments.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. scioninstruments.com Following separation, the molecules enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. scioninstruments.com

For non-volatile or polar compounds, a derivatization step is often necessary to increase their volatility for GC-MS analysis. academicjournals.orgshimadzu.com This chemical modification makes the analytes suitable for injection into the GC system. scioninstruments.com The database of the National Institute of Standard and Technology (NIST), which contains over 60,000 patterns, is a key resource for comparing and identifying compounds based on their mass spectra. plantsjournal.com

Table 1: Key Aspects of GC-MS for PAH Analysis

| Feature | Description |

|---|---|

| Principle | Separation based on boiling point and polarity, followed by mass-based detection. scioninstruments.com |

| Sample State | Requires volatile or semi-volatile compounds. scioninstruments.com |

| Derivatization | Often required for polar or non-volatile analytes to increase volatility. academicjournals.orgshimadzu.com |

| Identification | Based on unique mass fragmentation patterns compared against spectral libraries like NIST. plantsjournal.com |

| Applications | Quantification and identification of PAHs in various matrices. scioninstruments.comjeeng.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile and thermally unstable compounds, such as the metabolites of this compound. researcher.lifegcms.cz This method first separates compounds in a liquid phase using a high-performance liquid chromatography (HPLC) system. The separated analytes are then introduced into a tandem mass spectrometer.

In the mass spectrometer, a precursor ion corresponding to the target analyte is selected, fragmented, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) significantly enhances selectivity and reduces background noise, allowing for the confident identification and quantification of metabolites even at low concentrations. thermofisher.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. thermofisher.com

Table 2: LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Typical Setting/Technique |

|---|---|

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap gcms.cz |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis; Full scan for untargeted profiling. |

| Data Analysis | Comparison of fragmentation patterns with known standards or theoretical fragmentation software. thermofisher.com |

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components of a mixture. encyclopedia.pubnih.gov When coupled with Ultraviolet (UV) or Fluorescence Detectors (FLD), it becomes a robust method for quantifying PAHs and their derivatives. ingenieria-analitica.com Many PAHs, including chrysenes, exhibit natural fluorescence, making FLD a particularly sensitive and selective detection method. ingenieria-analitica.com

For optimal sensitivity, the excitation and emission wavelengths of the fluorescence detector can be programmed to change during the chromatographic run, corresponding to the elution times of different analytes. thermofisher.comthermofisher.com This ensures that each compound is detected under its ideal fluorescence conditions. While UV detection is generally less sensitive than fluorescence, it is a universal detector for chromophoric compounds and is often used in series with an FLD to provide complementary data. ingenieria-analitica.com

Table 3: Comparison of HPLC Detectors for PAH Analysis

| Detector | Advantages | Disadvantages |

|---|---|---|

| UV/Vis | Broad applicability to chromophoric compounds, relatively simple operation. ingenieria-analitica.com | Lower sensitivity compared to fluorescence for many PAHs. |

| Fluorescence (FLD) | High sensitivity and selectivity for fluorescent compounds like many PAHs. ingenieria-analitica.com | Not all compounds fluoresce, requiring specific molecular properties. |

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Resolution

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comgcms.cz In a GCxGC system, two columns with different stationary phases (e.g., non-polar and polar) are connected in series via a modulator. sepsolve.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column. foxscientific.com

This process creates a highly structured two-dimensional chromatogram, where compounds are separated based on two independent properties, typically volatility and polarity. sepsolve.com This "contour plot" allows for the separation of compounds that would co-elute in a single-column system, providing superior resolution and improved signal-to-noise ratios. gcms.cz When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC is an unparalleled tool for the detailed characterization of complex mixtures containing hundreds or thousands of individual components. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Electronic Property Analysis

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive determination of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules, including this compound and its metabolites. azooptics.commdpi.com NMR analyzes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule when placed in a strong magnetic field. azooptics.com

The resulting NMR spectrum provides a wealth of information:

Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the nucleus. azooptics.com

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. azooptics.com

Splitting Patterns (Multiplicity): The splitting of a signal reveals the number of neighboring protons. azooptics.com

Coupling Constants (J): These provide information about the connectivity and spatial relationship between atoms. azooptics.com

Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMBC, HSQC), the complete carbon-hydrogen framework of a molecule can be pieced together, allowing for unambiguous structural assignment. nih.gov This makes NMR an essential tool for confirming the identity of synthesized standards and for identifying the structure of novel metabolites. nih.gov

Table 4: Common NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. azooptics.com |

| ¹³C NMR | Reveals the number and types of distinct carbon environments in the molecule. azooptics.com |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), revealing connectivity across heteroatoms. nih.gov |

UV/Vis Absorption and Fluorescence Emission Spectroscopy for Electronic Characterization

UV/Vis absorption and fluorescence emission spectroscopy are fundamental techniques for probing the electronic properties of aromatic compounds like this compound. The absorption of UV or visible light excites electrons from the ground state to higher energy singlet states (π→π* transitions), while fluorescence is the radiative emission of energy as these electrons return to the ground state. drawellanalytical.comdergipark.org.tr These spectra are sensitive to the molecule's structure, including the extent of conjugation and the nature of substituents. ijcrt.org

The electronic spectra of chrysenes and their derivatives are characterized by multiple absorption bands. While specific spectral data for this compound is not extensively documented in publicly available literature, the properties can be inferred from related chrysene (B1668918) derivatives. Generally, the introduction of substituents like methoxy (B1213986) and methyl groups can cause shifts in the absorption and emission maxima (bathochromic or hypsochromic shifts) due to their electronic effects on the aromatic system.

Fluorescence spectroscopy is particularly valuable for PAH analysis due to its high sensitivity and specificity. drawellanalytical.com The fluorescence quantum yield (the efficiency of the fluorescence process) and the Stokes shift (the difference between the absorption and emission maxima) are key parameters that provide insight into the molecule's electronic structure and its interaction with the environment. For instance, rigid molecular structures tend to produce more intense fluorescence.

Table 1: Representative Photophysical Data for Related Chrysene Derivatives Note: This table provides illustrative data for related compounds, as specific values for this compound are not readily available.

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_emm, nm) |

|---|---|---|---|

| 1-Methoxychrysene (B1355422) | Toluene (B28343) | ~278, 320, 375 | Not specified |

| 3-Methoxychrysene | Heptane | ~270, 330, 380 | Not specified |

| Chrysene | Methanol | 267, 319, 362 | 364, 384, 407 |

Data derived from studies on chrysene and methoxychrysene derivatives. researchgate.net

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the redox properties of electroactive species like this compound. jh.edu By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the oxidation and reduction potentials of the analyte. jh.edusciepub.com

From these potentials, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. The difference between the HOMO and LUMO levels provides the electrochemical band gap, which is a crucial indicator of the molecule's electronic conductivity and reactivity. researchgate.net The electrochemical behavior is influenced by the molecular structure; for example, electron-donating groups like methoxy and methyl can alter the oxidation potential. researchgate.net

While specific CV data for this compound is scarce, analysis of related aromatic compounds demonstrates the utility of this technique. The oxidation is typically an irreversible or quasi-reversible process for many PAHs, corresponding to the removal of an electron from the π-system to form a cation radical.

Table 2: Illustrative Electrochemical Data for Related Aromatic Compounds Note: This table presents example data to illustrate the parameters obtained from Cyclic Voltammetry, as specific data for this compound is not available in the reviewed literature.

| Compound | Oxidation Potential (E_ox, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g, eV) |

|---|---|---|---|---|

| Representative Heterocyclic Compound 1 | +0.41 | -5.21 | -2.65 | 2.56 |

| Representative Heterocyclic Compound 2 | +0.36 | -5.16 | -2.72 | 2.44 |

Data derived from cyclic voltammetry studies on various organic dyes and heterocyclic systems. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Direct Analysis Techniques

Direct Analysis in Real Time (DART) Coupled with Orbitrap Mass Spectrometry

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with minimal or no sample preparation. rsc.orgresearchgate.net The sample is exposed to a stream of heated, excited gas (typically helium), which desorbs and ionizes the analytes. shimadzu.com This makes DART an effective tool for high-throughput screening of PAHs. shimadzu.comx-mol.com

When coupled with a high-resolution mass spectrometer like an Orbitrap, the system provides highly accurate mass measurements (typically <5 ppm error). This accuracy is critical for determining the elemental composition of the parent compound, this compound, and its various metabolites, allowing for confident identification. DART-MS can detect protonated molecules [M+H]⁺ in positive ion mode and other adducts, providing unambiguous molecular weight information. shimadzu.comnih.gov The combination of DART's speed and Orbitrap's resolution and mass accuracy creates a powerful platform for the direct, solvent-free analysis of complex samples containing PAHs. rsc.orgresearchgate.net

Quantitative Analysis of Trace Metabolites and Adducts

The biotransformation of this compound can lead to the formation of various hydroxy metabolites and their conjugates. Quantifying these trace-level compounds in biological matrices like urine or plasma is essential for metabolic studies. A robust method for this involves high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.gov

The analytical workflow typically includes several key steps:

Enzymatic Deconjugation: Metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. Enzymes like β-glucuronidase and sulfatase are used to hydrolyze these conjugates, releasing the free hydroxy-PAH metabolites. nih.govacs.org

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the metabolites from the complex biological matrix. nih.govchromatographyonline.com

Derivatization: To improve their volatility and chromatographic behavior for GC analysis, the hydroxyl groups of the metabolites are often derivatized, for example, by silylation. nih.gov

GC-HRMS Analysis: The derivatized extract is analyzed by GC-HRMS, which provides both excellent chromatographic separation and highly selective, sensitive detection.

This methodology allows for the accurate quantification of metabolites at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.gov

Table 3: Method Detection Limits for Quantitative Analysis of Chrysene Metabolites using GC-HRMS Note: This table shows achievable detection limits for hydroxychrysene metabolites, demonstrating the sensitivity of the technique.

| Analyte | Matrix | Method Detection Limit (pg/mL) |

|---|---|---|

| 2-hydroxychrysene | Human Urine | 13 |

| 3-hydroxychrysene | Human Urine | 15 |

| 6-hydroxychrysene (B107994) | Human Urine | 24 |

Data adapted from a quantitative determination study of OH-PAHs. nih.gov

Isotope-Labeling Strategies for Tracking Metabolic Pathways

Stable isotope labeling is a powerful strategy for tracing the metabolic fate of a compound within a biological system. asm.orgchromatographyonline.com By synthesizing this compound with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), its journey through metabolic pathways can be precisely tracked. nih.govbiorxiv.org

When the ¹³C-labeled compound is introduced into a cell culture or animal model, it is metabolized alongside its unlabeled (natural abundance) counterpart. The resulting metabolites will also contain the ¹³C label. nih.gov Using high-resolution mass spectrometry (HRMS), the labeled metabolites can be distinguished from the endogenous, unlabeled metabolome based on their distinct mass. acs.org The mass difference corresponds exactly to the number of ¹³C atoms incorporated.

This approach, known as stable isotope-assisted metabolomics (SIAM), offers several advantages:

Unambiguous Identification: It confirms that a detected metabolite originates directly from the administered parent compound, eliminating false positives. nih.gov

Pathway Elucidation: It allows for the discovery of novel or unexpected metabolic pathways and intermediates. acs.org

Flux Analysis: It can provide quantitative insights into the rates of different metabolic reactions. asm.org

The combination of isotope labeling with HRMS is invaluable for building a comprehensive picture of how this compound is processed, modified, and eliminated by an organism. nih.govacs.org

Optimization of Sample Preparation and Extraction from Diverse Matrices

The effective extraction of this compound and its metabolites from complex matrices like tissues, soil, or food is a critical prerequisite for accurate analysis. bioline.org.br The lipophilic nature of PAHs means they are often strongly bound to matrix components, especially lipids and organic matter. bioline.org.br Optimized sample preparation aims to efficiently isolate the target analytes while minimizing interferences. mdpi.com

Matrix Solid-Phase Dispersion (MSPD) is a highly effective technique for solid and semi-solid samples. oup.comagriculturejournals.cz In MSPD, the sample is blended with a solid support (dispersant), such as C18-bonded silica, which simultaneously disrupts the sample matrix and disperses it onto a large surface area. nih.govresearchgate.net This mixture is then packed into a column, and analytes are eluted with a suitable solvent, combining extraction and cleanup into a single step. oup.comresearchgate.net For high-fat tissues, lyophilization (freeze-drying) prior to MSPD can improve homogenization and extraction efficiency. nih.gov

Other common techniques include:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction/partitioning step with a solvent (e.g., ethyl acetate) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. It has been successfully adapted for PAHs in high-fat foods like salmon. nih.gov

Accelerated Solvent Extraction (ASE): This technique uses organic solvents at elevated temperatures and pressures to rapidly extract analytes from solid samples. nih.gov

The choice of extraction solvent and cleanup sorbents is crucial and must be optimized for the specific matrix and analyte properties.

Table 4: Comparison of Parameters for PAH Extraction from High-Fat Tissue

| Technique | Key Parameters | Typical Recovery |

|---|---|---|

| Sonication-Assisted MSPD | Dispersant: C18 Silica (1:1 sample ratio) Elution Solvent: Dichloromethane (B109758) (DCM) | ~88% |

| Modified QuEChERS | Extraction Solvents: Ethyl Acetate, Acetone, Iso-octane d-SPE Cleanup: C18, PSA, MgSO₄ | >85% (average) |

| Soxhlet Extraction | Solvents: Acetone/Hexane mixture | Variable, often lower than modern methods |

Data compiled from studies on PAH extraction from biological and food matrices. bioline.org.brnih.govnih.gov

Environmental Research Perspectives and Analytical Applications

Environmental Occurrence and Distribution in Aquatic and Terrestrial Matrices

While specific monitoring data for 2-Methoxy-6-methylchrysene is not widely documented, its environmental presence can be inferred from the behavior of structurally similar compounds, namely methylchrysenes and other alkylated PAHs. Alkylated PAHs are significant components of crude oil and its refined products, often exceeding the concentrations of their parent compounds. uoguelph.canih.govacs.org Their release into the environment occurs through petrogenic sources such as oil spills, industrial effluents, and offshore drilling operations, as well as pyrogenic sources involving the incomplete combustion of organic materials. acs.orgnih.govresearchgate.netgoogle.com

Due to their lipophilic nature and low water solubility, these compounds tend to adsorb strongly to particulate matter in both aquatic and terrestrial environments. uoguelph.caresearchgate.net In aquatic systems, they are primarily found in sediments, where they can accumulate to high concentrations. uoguelph.caresearchgate.net This makes benthic organisms particularly susceptible to exposure. In terrestrial systems, substituted PAHs are commonly found in contaminated soils, especially at industrial sites, gas plants, and areas impacted by fossil fuel combustion. frontiersin.orgresearchgate.net The general distribution pattern suggests that this compound would likely be found in similar environmental compartments.

Table 1: Occurrence of Alkylated PAHs in Environmental Matrices

| Environmental Matrix | Typical Alkylated PAHs Detected | Primary Sources |

|---|---|---|

| Aquatic Sediments | Methylated chrysenes, phenanthrenes, pyrenes | Petrogenic (oil spills, industrial discharge), Pyrogenic (combustion) |

| Terrestrial Soils | C1-C4 substituted PAHs | Industrial contamination, creosote, fossil fuel residue |

| Water Column | Lower molecular weight alkylated PAHs | Dissolution from contaminated sediments and particles |

| Biota (e.g., fish, mollusks) | Bioaccumulated alkylated PAHs | Uptake from contaminated water and sediment |

This table provides a generalized overview based on data for various alkylated PAHs.

Environmental Biotransformation and Degradation Pathways of Alkylated PAHs

The environmental persistence of alkylated PAHs like this compound is largely determined by their susceptibility to biotransformation and degradation. These processes are mediated by microorganisms (bacteria and fungi) and metabolic systems within larger organisms (e.g., fish). nih.govfrontiersin.orgnih.gov

Microbial degradation is a key pathway for the removal of these contaminants from the environment. Studies on various alkylated PAHs show that bacteria and fungi can initiate degradation through several enzymatic actions. nih.govfrontiersin.orggavinpublishers.com A primary metabolic route for alkyl-PAHs is the oxidation of the alkyl group. nih.govacs.org For a compound like this compound, this would likely involve the oxidation of the methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid, forming a polycyclic aromatic acid (PAA). acs.org Such transformations increase the water solubility of the compound, potentially enhancing its bioavailability and altering its toxicity. nih.gov

Another significant pathway is the dioxygenase-catalyzed attack on the aromatic ring system, leading to the formation of dihydrodiols. researchgate.net The position of the alkyl and methoxy (B1213986) substituents can influence the regioselectivity of this enzymatic attack. acs.orgoup.com For instance, the metabolism of 6-methylchrysene (B138361) has been studied, providing insights into the likely biotransformation of its methoxy derivative. acs.org The ultimate fate of these transformation products can be complete mineralization to carbon dioxide and water under aerobic conditions. frontiersin.org

In vertebrates like fish, cytochrome P450 monooxygenase enzymes play a crucial role in metabolizing PAHs. acs.org This can lead to the formation of various oxidized products, including hydroxylated and dihydrodiol metabolites. nih.gov The presence and nature of alkyl groups significantly influence the kinetics and metabolism of PAHs in fish. nih.gov

Table 2: Key Processes in the Biotransformation of Alkylated PAHs

| Process | Mediating Organisms/Enzymes | Key Transformation Products |

|---|---|---|

| Alkyl Group Oxidation | Bacteria (e.g., Sphingobium), Fungi | Hydroxylated alkyl groups, Polycyclic Aromatic Acids (PAAs) |

| Ring Dioxygenation | Bacteria, Fungi (e.g., Fusarium), Vertebrates | Dihydrodiols, Catechols |

| Ring Cleavage | Bacteria | Phthalic acid and other ring-fission products |

| Dealkylation | Rat liver cytosol | Parent PAH (e.g., Chrysene (B1668918) from Methylchrysene) |

This table summarizes general pathways observed for various alkylated PAHs.

Application as an Analytical Reference Standard in Environmental Monitoring Programs

Accurate assessment of environmental contamination by specific chemical compounds relies on the availability of high-purity analytical reference standards. supelco.com.tw For substituted PAHs, including methoxy- and methyl-substituted chrysenes, these standards are essential for the unambiguous identification and quantification in complex environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govnih.gov

While this compound is not listed as a common commercially available reference material, related compounds such as 2-methylchrysene (B135452) and 6-methylchrysene are available as certified reference materials. nacchemical.comchromspec.comaccustandard.com The need for pure, single-isomer standards for methylated PAHs is driven by research showing their significant contribution to the toxicity of environmental mixtures and their utility in source apportionment studies. nih.govmdpi.com

Should this compound be identified as a significant environmental contaminant or a key metabolite of other PAHs, the development of a certified reference standard would be a prerequisite for its inclusion in routine environmental monitoring programs. acs.orgnih.gov Such programs are crucial for regulatory compliance, risk assessment, and evaluating the efficacy of remediation efforts. researchgate.netlookchem.comrivm.nl

Interdisciplinary Approaches for Assessing Environmental Contamination by Substituted Chrysenes

Assessing the environmental risks posed by substituted chrysenes requires a multifaceted, interdisciplinary approach that integrates chemistry, toxicology, and environmental science. This is necessary because standard assessments focusing only on the 16 priority PAHs listed by the U.S. EPA may underestimate the total risk, as substituted derivatives can be more abundant and, in some cases, more toxic than their parent compounds. acs.orgnih.govresearchgate.net

An integrated assessment framework involves several key components:

Advanced Analytical Chemistry: Utilizing sophisticated techniques like GC-MS/MS and LC-MS/MS to separate, identify, and quantify individual isomers of substituted PAHs in complex matrices like sediment and biota. nih.govnih.gov This allows for a more accurate picture of the contamination profile.

Ecotoxicology and Bioassays: Employing in vitro and in vivo bioassays to determine the specific toxicity of substituted compounds. For example, reporter gene assays can measure the potency of compounds like methylchrysenes to activate the aryl hydrocarbon receptor (Ahr), a key step in mediating the toxic effects of many PAHs. acs.orgnih.gov

Environmental Fate Modeling: Using physicochemical properties and biotransformation data to model the transport, distribution, and persistence of substituted chrysenes in the environment. This helps predict where the compounds will accumulate and how long they will remain.

Comprehensive Risk Assessment: Moving beyond simple chemical concentration measurements to a risk-based approach. This includes calculating toxic equivalency quotients (TEQs) for complex mixtures and developing equilibrium partitioning sediment benchmarks (ESBs) that account for the bioavailability and toxicity of individual PAHs and their derivatives. mdpi.comepa.gov

Source Apportionment: Using the relative concentrations of different alkylated PAHs and their isomers as diagnostic ratios to distinguish between pollution sources, such as petrogenic (oil-related) and pyrogenic (combustion-related) inputs. acs.orgnih.gov

This holistic approach ensures that the significant contribution of substituted PAHs, such as this compound and its relatives, is considered in environmental monitoring and risk management strategies. nih.gov

Table 3: Interdisciplinary Components for Contamination Assessment

| Discipline | Role in Assessment | Examples of Methods |

|---|---|---|

| Analytical Chemistry | Identification and quantification of specific contaminants. | Gas Chromatography-Mass Spectrometry (GC-MS), HPLC with Fluorescence Detection. |

| Ecotoxicology | Determination of biological effects and toxicity. | Aryl Hydrocarbon Receptor (Ahr) activation assays, fish embryo toxicity tests. |

| Environmental Science | Understanding contaminant fate, transport, and sources. | Environmental fate modeling, diagnostic isomer ratios, sediment core analysis. |

| Risk Assessment | Evaluating potential harm to ecosystems and human health. | Toxic Equivalency Quotient (TEQ) approach, derivation of Environmental Quality Standards (EQS). |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Methoxy-6-methylchrysene. epstem.nettennessee.edu These methods model the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. sapub.org For chrysene (B1668918) derivatives, these calculations help predict their potential to interact with biological molecules. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. epstem.netsapub.org These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue) regions. sapub.org Electron-rich areas, such as those influenced by the oxygen atom of the methoxy (B1213986) group, are likely sites for electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. sapub.orgmdpi.com

Calculations for chrysene analogues often employ basis sets like B3LYP/6-311G(d,p) to establish a stable, low-energy optimized structure. epstem.net From this optimized geometry, various electronic properties can be determined. epstem.net Studies on related methoxy-substituted aromatic compounds have used DFT with different functionals (e.g., B3LYP, CAM-B3LYP) to estimate electronic excitations and interpret absorption spectra. karazin.ua The presence of the methoxy and methyl groups on the chrysene core is expected to alter the electron distribution across the aromatic system, thereby influencing the HOMO-LUMO gap and the locations of electrophilic/nucleophilic sites, which in turn dictates the molecule's reactivity.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. sapub.org | The electron-donating methoxy group likely increases the HOMO energy relative to unsubstituted chrysene, enhancing its nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. sapub.org | The substituents may slightly alter the LUMO energy, affecting its electrophilic character. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. sapub.org | The presence of substituents is expected to decrease the energy gap, suggesting potentially higher reactivity compared to chrysene. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecule's surface, showing electron-rich and electron-deficient areas. epstem.net | The region around the methoxy group would be electron-rich (negative potential), while the aromatic protons would be in electron-poor regions (positive potential). |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. epstem.net | The asymmetrical introduction of the methoxy group induces a permanent dipole moment, influencing its solubility and intermolecular interactions. |

Molecular Modeling and Dynamics Simulations of Compound-Biological Target Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze the interactions between a small molecule (ligand) like this compound and a biological macromolecule (target), such as a receptor or enzyme. mdpi.comlongdom.org These methods are fundamental in drug discovery and toxicology for predicting binding affinity and understanding the mechanism of action. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. mdpi.com For chrysene derivatives, a key biological target is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that mediates the toxicity of many polycyclic aromatic hydrocarbons (PAHs). acs.org Docking studies can reveal how this compound fits into the AHR binding pocket and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. arxiv.org Starting from a docked pose, MD simulates the movements of atoms in the ligand-target complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding. mdpi.comnih.gov Such simulations can help rationalize the biological activity of different isomers and derivatives. researchgate.net For instance, MD simulations can assess the structural stability of the compound-target complex and calculate the interaction energy, providing a more refined understanding of the binding process. researchgate.net The use of combined quantum mechanics/molecular mechanics (QM/MM) methods in MD simulations can further enhance accuracy by treating the chemically active site with a higher level of theory. tsukuba.ac.jp

Table 2: Application of Molecular Modeling and Dynamics Simulations

| Technique | Purpose | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a biological target's active site. mdpi.com | Can predict how this compound binds to targets like the Aryl Hydrocarbon Receptor (AHR) or metabolic enzymes (e.g., CYPs). acs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior and conformational flexibility of molecular systems. nih.gov | Assesses the stability of the docked this compound-protein complex and analyzes dynamic interactions over time. researchgate.net |

| QM/MM Simulations | A hybrid method combining quantum mechanics (for the active site) and molecular mechanics (for the surroundings). tsukuba.ac.jp | Provides a highly accurate description of electronic events during binding or catalysis, such as charge transfer or bond formation/breaking. |

| Free Energy Calculations | Computes the binding free energy, a more rigorous predictor of binding affinity than docking scores. | Quantifies the strength of the interaction between this compound and its biological target, helping to rank its potency against other derivatives. |

Structure-Property and Structure-Activity Relationship (SAR) Modeling for Biological Potency

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's chemical structure with its biological activity. wikipedia.orgtechnologynetworks.com These models are essential for predicting the potency of new or untested compounds and for guiding the design of molecules with desired properties. nih.govresearchgate.net

SAR analysis involves qualitatively identifying how specific structural features (e.g., functional groups, ring positions) influence a compound's activity. For PAHs, the presence, type, and position of substituents like methyl and methoxy groups can dramatically alter biological effects. nih.gov For example, the methoxy group in this compound can influence its activity through electronic effects and by providing a site for metabolic transformation. nih.gov

QSAR models take this a step further by creating mathematical equations that quantitatively link biological activity to physicochemical properties or molecular descriptors. wikipedia.org These descriptors can include:

Lipophilicity (log P): Affects membrane permeability and transport to the target site.

Electronic Descriptors: Such as HOMO/LUMO energies or partial atomic charges, which relate to the molecule's reactivity. nih.gov

Steric Descriptors: Like molecular volume or surface area, which describe the molecule's size and shape and are critical for fitting into a receptor's binding site.

By developing a QSAR model based on a series of related chrysene derivatives, the biological potency of this compound could be predicted. researchgate.net Such models are valuable for prioritizing compounds for further testing and for understanding the mechanistic basis of their activity. researchgate.net

Table 3: Key Principles of SAR/QSAR for Chrysene Derivatives

| Principle/Descriptor | Description | Implication for this compound |

|---|---|---|

| Substituent Position | The location of functional groups on the aromatic core is critical for activity. nih.gov | The 2-methoxy and 6-methyl positions will define its specific interaction profile with biological targets, distinguishing it from other isomers. |

| Lipophilicity (log P) | The compound's affinity for fatty vs. aqueous environments affects its absorption, distribution, and bioavailability. nih.gov | The methoxy and methyl groups will increase the lipophilicity compared to unsubstituted chrysene, potentially enhancing its ability to cross cell membranes. |

| Electronic Effects | Electron-donating or -withdrawing nature of substituents influences reactivity and binding. researchgate.net | The electron-donating methoxy group can enhance interactions with electron-deficient regions in a receptor and influence metabolic activation. |

| Steric Factors | The size and shape of the molecule determine its fit within a biological target. | The methyl and methoxy groups add steric bulk that could either enhance or hinder binding, depending on the topology of the target's binding pocket. |

| Metabolic Stability | The presence of metabolically labile sites (like the methoxy group) can affect the compound's half-life and activity. | The O-demethylation of the methoxy group could be a primary metabolic pathway, leading to the formation of an active or inactive hydroxylated metabolite. |

Computational Approaches for Predicting Metabolic Pathways and Product Regioselectivity

Computational methods are increasingly used to predict how a foreign compound (xenobiotic) like this compound will be metabolized in the body. mdpi.com This is crucial for assessing its potential toxicity, as metabolism can either detoxify a compound or activate it into a more reactive and harmful species. iarc.fr

The primary enzymes responsible for PAH metabolism are cytochrome P450s (CYPs). oup.com Computational approaches can predict the likely sites on the chrysene ring where CYP-mediated oxidation will occur. These predictions are often based on quantum chemical calculations of reactivity indices, such as atomic partial charges or the stability of potential intermediates (e.g., carbocations). nih.gov The regioselectivity—the specific atom or bond where the reaction occurs—is determined by both the inherent reactivity of the PAH and the steric constraints of the enzyme's active site. acs.org

Metabolic pathway prediction tools and databases, such as MetaCyc, can be used to construct potential metabolic networks. nih.govcarnegiescience.edu By inputting a molecule's structure, these tools can suggest a sequence of biotransformations based on known enzymatic reactions. plos.orgosti.gov For this compound, likely metabolic pathways include:

Aromatic hydroxylation: Oxidation of the chrysene ring system.

O-demethylation: Removal of the methyl group from the methoxy ether, yielding 6-methyl-2-hydroxychrysene.

Methyl group oxidation: Hydroxylation of the methyl group at the 6-position.

These primary metabolites can then undergo further Phase II reactions, such as glucuronidation or sulfation, which can also be modeled computationally. acs.org Predicting these pathways helps to identify potentially toxic metabolites, such as dihydrodiol epoxides, which are known to be carcinogenic metabolites of many PAHs. iarc.fr

Table 4: Computational Tools for Metabolic Pathway Prediction

| Computational Approach | Application | Predicted Metabolic Fate of this compound |

|---|---|---|

| Reactivity Modeling (Quantum Chemistry) | Predicts the most chemically reactive sites on the molecule susceptible to enzymatic attack. nih.gov | Identifies specific carbon atoms on the chrysene ring likely to be oxidized by CYP enzymes. |

| Protein-Ligand Docking | Docks the molecule into the active sites of metabolic enzymes (e.g., CYP1A1, CYP1B1) to predict binding affinity and orientation. oup.com | Determines whether this compound is a likely substrate for key metabolic enzymes and which sites are positioned for reaction. |

| Metabolic Pathway Databases (e.g., KEGG, MetaCyc) | Uses known biotransformation rules to predict a sequence of metabolic reactions. mdpi.comcarnegiescience.edu | Suggests potential pathways, such as O-demethylation to form a phenol (B47542), followed by glucuronide conjugation. acs.org |

| Machine Learning Models | Trains on large datasets of known metabolic reactions to predict the metabolism of new compounds. osti.gov | Can provide a rapid prediction of metabolites based on the structural features of this compound. |

Future Research Trajectories and Emerging Academic Applications

Exploration of Novel Synthetic Routes and Derivatization Strategies for Targeted Research

Future research into 2-Methoxy-6-methylchrysene will likely focus on developing more efficient and versatile synthetic pathways to facilitate its use in targeted applications. A key area of exploration is the Annulative π-Extension (APEX) reaction, a powerful tool for constructing new aromatic rings onto a non-functionalized aromatic template in a single step. acs.org This method has been successfully used to create complex chrysene-based nanographenes and spiro-fused dibenzo[g,p]chrysenes (DBCs). acs.orgrsc.org Applying APEX reactions could enable the streamlined synthesis of the this compound core and provide pathways to novel derivatives.

Derivatization strategies are crucial for fine-tuning the molecule's properties for specific research purposes. Halogenation, for instance, has been shown to be a promising strategy for altering the crystal structure and charge transport properties of chrysene (B1668918) derivatives without significantly changing the molecular size. sciengine.com Theoretical studies indicate that halogenation can dramatically influence charge mobility, making it a key area for investigation in the development of chrysene-based organic semiconductors. sciengine.com Another promising derivatization route is the creation of non-planar, spiro-fused structures, which can enhance thermal stability and introduce unique photophysical properties. rsc.org Research into these strategies would allow for the creation of a library of this compound derivatives with tailored electronic and physical characteristics for advanced materials and biological probes.

Comprehensive Elucidation of Biological Interaction Networks in Advanced In Vitro Models

Understanding how this compound interacts with biological systems is a critical research trajectory. Studies on the parent compound, chrysene, have established that it can interact with DNA through an intercalating mode, where the molecule inserts itself between the base pairs of the DNA helix. spectroscopyonline.com This interaction is significant as it can lead to DNA damage and has been linked to the carcinogenic properties of some polycyclic aromatic hydrocarbons (PAHs). spectroscopyonline.comijiset.com Furthermore, chrysene is known to activate the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of genes involved in metabolism and cellular responses to foreign substances. ijiset.com

Future in vitro studies on this compound would aim to map its specific network of interactions. Advanced cell culture models could be used to determine if the methoxy (B1213986) and methyl substitutions alter the molecule's ability to intercalate with DNA or modulate its binding affinity for the AhR. Investigating downstream effects, such as changes in gene expression and protein activity following exposure, will be essential for building a comprehensive profile of its biological activity. Such research could reveal whether this compound possesses unique properties that could be harnessed, for example, as a specific fluorescent probe for biological imaging.

Development of Refined Analytical Platforms for Trace Analysis and Metabolomics